molecular formula C18H20F3N5O2 B2737969 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}propanamide CAS No. 2380187-43-7

2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}propanamide

Cat. No.: B2737969
CAS No.: 2380187-43-7
M. Wt: 395.386
InChI Key: XQODJIYCTQGDNW-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}propanamide is a complex organic compound featuring a trifluoromethyl group, a pyridazinone ring, and a pyrrolidine-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}propanamide typically involves multiple steps, including the formation of the pyridazinone ring, introduction of the trifluoromethyl group, and coupling with the pyrrolidine-pyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and other functional groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}propanamide
  • **2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}butanamide
  • **2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the pyridazinone and pyrrolidine-pyridine moieties contribute to its binding affinity and specificity for molecular targets.

Properties

IUPAC Name

2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2/c1-12(26-16(27)5-4-14(24-26)18(19,20)21)17(28)23-11-13-6-7-22-15(10-13)25-8-2-3-9-25/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQODJIYCTQGDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=C1)N2CCCC2)N3C(=O)C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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